4,6-dichloro-2H-chromene-3-carbaldehyde
Overview
Description
4,6-Dichloro-2H-chromene-3-carbaldehyde: is a heterocyclic compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an aldehyde group at position 3 on the chromene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2H-chromene-3-carbaldehyde typically involves the cyclization of substituted resorcinols with various aldehydes or ketones. One common method is the reaction of 4,6-dichlororesorcinol with an appropriate aldehyde under acidic conditions to form the chromene ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4,6-Dichloro-2H-chromene-3-carboxylic acid.
Reduction: 4,6-Dichloro-2H-chromene-3-methanol.
Substitution: 4,6-Dichloro-2H-chromene-3-amine derivatives.
Scientific Research Applications
Chemistry: 4,6-Dichloro-2H-chromene-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of chromene derivatives. It has shown potential as a lead compound for the development of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals . Its reactivity and versatility make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2H-chromene-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . Additionally, the chromene ring can interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
4-Chloro-3-formylcoumarin:
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound has an additional chlorine atom at position 8 and an oxo group at position 4.
Uniqueness: 4,6-Dichloro-2H-chromene-3-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,6-dichloro-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGONRKPLYJCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361492 | |
Record name | 4,6-dichloro-2H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-58-0 | |
Record name | 4,6-dichloro-2H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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